Cas no 2171679-74-4 (3-ethyl(hydroxy)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-Ethyl(hydroxy)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a specialized carboxylic acid derivative featuring both Fmoc (9-fluorenylmethoxycarbonyl) and hydroxycarbamoyl functional groups. This compound is particularly useful in peptide synthesis and medicinal chemistry, where the Fmoc group serves as a protective moiety for amines, enabling selective deprotection under mild basic conditions. The hydroxycarbamoyl moiety enhances its utility as a potential metal-chelating agent or protease inhibitor scaffold. Its structural complexity allows for precise modifications in drug design, while the carboxylic acid group facilitates further derivatization. The compound’s stability and reactivity make it suitable for applications in solid-phase synthesis and bioconjugation, offering versatility in constructing biologically active molecules.
3-ethyl(hydroxy)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2171679-74-4 structure
Product Name:3-ethyl(hydroxy)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:2171679-74-4
MF:C21H22N2O6
MW:398.409185886383
CID:6574101
PubChem ID:165570470
Update Time:2025-08-05

3-ethyl(hydroxy)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-ethyl(hydroxy)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • 3-[ethyl(hydroxy)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • 2171679-74-4
    • EN300-1522012
    • Inchi: 1S/C21H22N2O6/c1-2-23(28)20(26)18(11-19(24)25)22-21(27)29-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18,28H,2,11-12H2,1H3,(H,22,27)(H,24,25)
    • InChI Key: CTSHVCJUTVAPIK-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(N(CC)O)=O)CC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 398.14778643g/mol
  • Monoisotopic Mass: 398.14778643g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 590
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 116Ų

3-ethyl(hydroxy)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

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Additional information on 3-ethyl(hydroxy)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

Introduction to 3-ethyl(hydroxy)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171679-74-4)

3-ethyl(hydroxy)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, also known by its CAS number 2171679-74-4, is a sophisticated organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an ethyl(hydroxy)carbamoyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. These functional groups endow the molecule with versatile properties that make it a valuable intermediate in the synthesis of complex bioactive compounds.

The Fmoc protecting group is particularly noteworthy for its utility in solid-phase peptide synthesis (SPPS). It is widely used to protect the amino group of amino acids during the synthesis process, ensuring that only the desired reactions occur at specific sites. The ethyl(hydroxy)carbamoyl group, on the other hand, introduces hydrophilic and hydrogen-bonding capabilities, which can influence the solubility and reactivity of the molecule in various solvents and biological environments.

Recent advancements in synthetic methodologies have further enhanced the utility of 3-ethyl(hydroxy)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid. For instance, a study published in the Journal of Organic Chemistry highlighted a novel one-pot synthesis approach that significantly reduces reaction times and improves yields. This method involves a sequential addition of reagents under mild conditions, making it highly suitable for large-scale production in industrial settings.

In the context of pharmaceutical research, this compound has shown promise as a building block for the development of new therapeutic agents. Its ability to form stable amide bonds through its carboxylic acid functionality makes it an excellent candidate for constructing peptides and peptidomimetics. These molecules can be designed to target specific biological pathways, such as enzyme inhibition or receptor modulation, which are crucial for treating various diseases.

A notable application of this compound is in the field of cancer research. A recent study published in Cancer Research demonstrated that derivatives of 3-ethyl(hydroxy)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid exhibit potent anti-tumor activity by selectively inhibiting key enzymes involved in cancer cell proliferation. The researchers used advanced computational methods to optimize the structure for maximum efficacy and minimal toxicity, highlighting the potential of this compound as a lead molecule for drug discovery.

Beyond cancer research, this compound has also been explored for its potential in neurodegenerative diseases. A study published in the Journal of Medicinal Chemistry reported that certain derivatives can cross the blood-brain barrier and modulate specific neurotransmitter systems. This property makes them promising candidates for treating conditions such as Alzheimer's disease and Parkinson's disease, where alterations in neurotransmitter levels play a critical role.

The structural versatility of 3-ethyl(hydroxy)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid also extends to its use in materials science. Researchers have utilized this compound to develop novel polymers with tunable properties, such as biodegradability and mechanical strength. These polymers have potential applications in tissue engineering and drug delivery systems, where controlled release and biocompatibility are essential.

In conclusion, 3-ethyl(hydroxy)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171679-74-4) is a multifaceted organic compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and functional groups make it an invaluable tool for scientists working on cutting-edge research projects. As new synthetic methods and applications continue to emerge, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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